molecular formula C8H13NO2 B3335217 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester CAS No. 111054-54-7

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester

Cat. No.: B3335217
CAS No.: 111054-54-7
M. Wt: 155.19 g/mol
InChI Key: ATILYONFEASZNH-UHFFFAOYSA-N
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Description

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester is an organic compound belonging to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring that is partially hydrogenated, making it a 3,4-dihydro derivative

Preparation Methods

The synthesis of 1(2H)-pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester can be achieved through various synthetic routes. One common method involves the esterification of 3,4-dihydro-1(2H)-pyridinecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridinecarboxylic acid derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its derivatives may also serve as potential drug candidates.

    Medicine: The compound and its derivatives are investigated for their pharmacological properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: In industrial applications, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1(2H)-pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific derivative and its intended use. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, while others may interact with cellular receptors to modulate inflammatory responses.

Comparison with Similar Compounds

1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester can be compared with other similar compounds, such as:

    Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring structure but differ in the degree of hydrogenation and functional groups attached. The 3,4-dihydro derivative is unique due to its partially hydrogenated ring, which affects its reactivity and properties.

    Ethyl esters of carboxylic acids: These compounds have similar ester functional groups but differ in the parent acid structure. The presence of the pyridine ring in this compound imparts unique chemical and biological properties.

By comparing these compounds, researchers can identify the unique features and potential advantages of this compound in various applications.

Properties

IUPAC Name

ethyl 3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATILYONFEASZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451185
Record name 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111054-54-7
Record name 1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Reactant of Route 2
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Reactant of Route 3
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Reactant of Route 4
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Reactant of Route 5
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester
Reactant of Route 6
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-, ethyl ester

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